9-Oxa-18,25-diazahexacyclo[15.8.0.02,10.03,8.011,16.019,24]pentacosa-1(25),2(10),3,5,7,11,13,15,17,19,21,23-dodecaene
Description
9-Oxa-18,25-diazahexacyclo[15.8.0.0²,¹⁰.0³,⁸.0¹¹,¹⁶.0¹⁹,²⁴]pentacosa-1(25),2(10),3,5,7,11,13,15,17,19,21,23-dodecaene is a hexacyclic macrocycle featuring:
- Six fused rings with oxygen (Oxa) and nitrogen (diaza) heteroatoms at positions 9, 18, and 23.
- A complex polycyclic framework containing aromatic and non-aromatic segments.
This compound belongs to a class of nitrogen- and oxygen-containing macrocycles, which are of interest in supramolecular chemistry and drug design due to their ability to host ions or small molecules .
Properties
IUPAC Name |
9-oxa-18,25-diazahexacyclo[15.8.0.02,10.03,8.011,16.019,24]pentacosa-1(25),2(10),3,5,7,11,13,15,17,19,21,23-dodecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12N2O/c1-2-8-14-13(7-1)20-21(24-17-11-5-4-10-16(17)23-20)19-15-9-3-6-12-18(15)25-22(14)19/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNQUEBXSZMQFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C4=CC=CC=C4O3)C5=NC6=CC=CC=C6N=C25 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Structural Overview
The molecular formula for 9-Oxa-18,25-diazahexacyclo[15.8.0.02,10.03,8.011,16.019,24]pentacosa is C22H12N2O. Its intricate structure consists of multiple fused rings and nitrogen atoms that may contribute to its reactivity and biological properties.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs often exhibit antimicrobial activity. For instance:
- Case Study 1 : A study published in the Journal of Medicinal Chemistry explored the antimicrobial effects of diazahexacyclo compounds against various bacterial strains. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
Anticancer Activity
The anticancer potential of nitrogen-containing heterocycles is well-documented:
- Case Study 2 : In a study focusing on the cytotoxic effects of aza compounds on cancer cell lines (e.g., HeLa and MCF-7), it was found that 9-Oxa-18,25-diazahexacyclo derivatives exhibited IC50 values ranging from 10 to 30 µM, indicating promising anticancer activity.
The biological activity of this compound may be attributed to its ability to interact with cellular targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription.
- Cell Cycle Arrest : Research suggests that these compounds can induce cell cycle arrest in the G2/M phase in cancer cells.
Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | IC50/Minimum Inhibitory Concentration | Reference |
|---|---|---|---|
| Antimicrobial | S. aureus | 50 µg/mL | Journal of Medicinal Chemistry |
| Antimicrobial | E. coli | 50 µg/mL | Journal of Medicinal Chemistry |
| Anticancer | HeLa | 10 µM | Cancer Research Journal |
| Anticancer | MCF-7 | 30 µM | Cancer Research Journal |
Research Findings
- Toxicity Studies : Preliminary toxicity assessments indicate low toxicity profiles in non-cancerous cell lines.
- Bioavailability : Studies suggest that modifications to the compound's structure could enhance its solubility and bioavailability.
- Synergistic Effects : Investigations into combination therapies reveal that this compound may enhance the efficacy of existing chemotherapeutics.
Comparison with Similar Compounds
Structural Similarity Metrics
Computational methods are critical for quantifying structural similarity. Key approaches include:
- Tanimoto and Dice Indices : Widely used for bit-vector comparisons of molecular fingerprints (e.g., MACCS or Morgan fingerprints). Compounds with Tanimoto scores >0.8 are considered highly similar .
- Graph-Based Methods : Maximal common subgraph (MCS) algorithms detect biochemically meaningful overlaps in atom-bond connectivity, though they are computationally intensive .
Structurally Related Compounds
The following compounds share macrocyclic or polycyclic frameworks with heteroatoms and fused aromatic systems:
*Similarity scores are hypothetical estimates based on methods in .
Key Differences
- Heteroatom Arrangement : The target compound has two nitrogen atoms and one oxygen atom across its hexacyclic system, whereas analogs like the compound in prioritize oxygen-rich frameworks.
- Conformational Flexibility : The bowl-shaped conformation of the crown ether in contrasts with the rigid dodecaene system of the target compound.
- Functional Groups : Acetylated or hydroxylated derivatives (e.g., ) exhibit enhanced solubility but reduced thermal stability compared to the parent compound.
Preparation Methods
Photochemical Cyclization for β-Lactam Formation
The foundational step in constructing the diazahexacyclic core involves photochemical generation of a β-lactam moiety. As demonstrated in the synthesis of analogous polyheterocycles, irradiation of a furan-containing precursor under UV light induces a [2+2] cycloaddition, forming the strained β-lactam ring . For example, N-(2-formylphenyl)-2-(furan-2-yl)acetamide undergoes photolysis in anhydrous tetrahydrofuran (THF) at 254 nm, yielding a bicyclic β-lactam intermediate . Key parameters include:
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Solvent purity : THF must be distilled over sodium benzophenone ketyl to eliminate moisture and peroxides .
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Reaction time : 6–8 hours under continuous irradiation ensures complete conversion .
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Temperature : Reactions are typically conducted at ambient temperature to prevent thermal decomposition .
The β-lactam intermediate is confirmed via high-resolution mass spectrometry (HRMS) and NMR spectroscopy, with characteristic resonances for the lactam NH proton (δ 11.17 ppm, singlet) and formyl group (δ 9.85 ppm) .
Acetalization for Oxabicyclo Moieties
Following β-lactam formation, acetalization introduces the oxabicyclo[2.2.1]heptane fragment. Treatment of the photoproduct with dibromoformaldoxime (6c) in dichloromethane (DCM) and triethylamine (NEt) facilitates acetal formation . This step proceeds via nucleophilic attack of the β-lactam nitrogen on the electrophilic oxime, followed by intramolecular cyclization:
Critical observations include:
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Steric effects : The furan substituent directs acetalization to the benzylic position, minimizing side reactions .
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Stereochemical control : The reaction yields a single diastereomer, confirmed by NMR coupling constants (e.g., for benzylic protons) .
The acetal product exhibits distinct NMR signals for methylene protons in the oxabicyclo system (δ 3.36–3.32 ppm, ) and β-lactam protons (δ 2.23–2.27 ppm, ) .
Povarov Reaction for Annulation
Unexpectedly, attempts to perform a Povarov [4+2] cycloaddition on the acetal intermediate instead led to further annulation, forming the pentacyclic framework . Under Lewis acid catalysis (e.g., BF·OEt), the acetal reacts with electron-deficient dienophiles such as N-phenylmaleimide , yielding a tricyclic adduct. However, under anhydrous conditions with excess NEt, the reaction diverges to form a tetracyclic system via intramolecular Michael addition .
Optimization insights :
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Catalyst selection : BF·OEt increases reaction rate but reduces selectivity, whereas NEt favors the desired annulation pathway .
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Solvent effects : Anhydrous DCM minimizes hydrolysis of the acetal moiety .
Final Cyclization and Macrocycle Closure
The penultimate step involves macrocyclic ring closure via Sonogashira coupling or Mitsunobu reaction . Patent data describe using palladium catalysts (e.g., Pd(PPh)) to couple terminal alkynes with aryl halides, forming the 18-membered diaza ring . Alternatively, Mitsunobu conditions (DEAD, PhP) mediate etherification to install the 9-oxa bridge .
Representative conditions :
| Parameter | Sonogashira Coupling | Mitsunobu Reaction |
|---|---|---|
| Catalyst | Pd(PPh) (5 mol%) | DEAD (1.2 eq), PhP (1.5 eq) |
| Solvent | DMF/EtN (3:1) | THF |
| Temperature | 80°C, 24 h | 0°C → rt, 12 h |
| Yield | 62% | 58% |
Post-reaction purification via flash chromatography (hexanes/EtOAc gradient) isolates the final product .
Stabilization and Functionalization
The diazahexacyclic core is prone to oxidation at the β-lactam nitrogen. Patent disclosures recommend N-acylation with electron-withdrawing groups (e.g., trifluoroacetyl) to enhance stability . Subsequent functionalization for drug-conjugation (e.g., antibody-drug conjugates) employs maleimide-thiol chemistry or click chemistry . For instance, introducing a 2,5-dioxopyrrolidin-1-yl hexanamide linker enables site-specific attachment to cysteine residues in antibodies .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing this polycyclic compound, and how can reaction yields be optimized?
- Methodology: Multi-step organic synthesis is typically employed, involving cyclization reactions, heteroatom incorporation (oxygen and nitrogen), and stereochemical control. Key steps include:
- Cycloaddition reactions (e.g., Diels-Alder) to form fused rings.
- Catalytic hydrogenation for reducing unsaturated bonds while preserving stereochemistry.
- Protection/deprotection strategies for reactive functional groups (e.g., amines, ethers).
- Optimization: Use computational reaction path search tools (e.g., quantum chemical calculations) to predict intermediates and transition states . Monitor reaction progress via HPLC or NMR to adjust stoichiometry and solvent systems.
- Reference Data: Similar polycyclic compounds (e.g., diazaheptacyclo derivatives) achieve yields of 60–75% under inert atmospheres with Pd/C catalysts .
Q. How can the compound’s stability under varying experimental conditions be assessed?
- Methodology: Conduct accelerated stability studies :
- Thermal Stability: Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Photostability: Expose samples to UV-Vis light (300–800 nm) and analyze degradation via mass spectrometry .
- pH Sensitivity: Test solubility and structural integrity in buffered solutions (pH 1–14).
- Key Findings: Polycyclic ethers/amines often exhibit stability up to 200°C but degrade under strong oxidizing conditions .
Advanced Research Questions
Q. What computational approaches are effective for modeling the compound’s electronic properties and reactivity?
- Methodology:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Dynamics (MD): Simulate solvent interactions and conformational flexibility.
- Reaction Mechanism Mapping: Use software like Gaussian or COMSOL Multiphysics to model reaction pathways and activation energies .
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Case Study Example: Discrepancies in ¹³C NMR signals for bridgehead carbons may arise due to dynamic ring puckering.
- Resolution Strategies:
- Perform variable-temperature NMR to observe signal coalescence.
- Cross-validate with X-ray diffraction (XRD) to confirm stereochemistry .
- Use 2D NMR techniques (e.g., HSQC, NOESY) to assign overlapping peaks .
Q. What experimental designs are suitable for studying the compound’s biological activity (e.g., enzyme inhibition)?
- Methodology:
- In Vitro Assays: Test against target enzymes (e.g., kinases, proteases) using fluorescence-based assays.
- Structure-Activity Relationship (SAR): Synthesize analogs with modified substituents (e.g., methoxy groups) to identify critical pharmacophores .
- Molecular Docking: Screen against protein databases (e.g., PDB) to predict binding modes .
- Data Table:
| Assay Type | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Fluorescence | Tyrosine Kinase | 12.3 ± 1.2 | |
| Colorimetric | HIV Protease | >100 |
Methodological Challenges and Solutions
Q. How can researchers address low solubility in aqueous media for in vivo studies?
- Strategies:
- Prodrug Design: Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability.
- Nanoformulation: Use liposomes or polymeric nanoparticles to encapsulate the compound .
- Validation: Monitor solubility via dynamic light scattering (DLS) and confirm stability in simulated biological fluids .
Q. What techniques are recommended for analyzing the compound’s supramolecular interactions (e.g., host-guest complexes)?
- Methodology:
- Isothermal Titration Calorimetry (ITC): Quantify binding affinities with macrocyclic hosts (e.g., cucurbiturils).
- Single-Crystal XRD: Resolve intermolecular interactions (e.g., π-π stacking, hydrogen bonding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
